An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzaldehyde (CAS: 934987-26-5): A Keystone Intermediate for Advanced Synthesis
An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzaldehyde (CAS: 934987-26-5): A Keystone Intermediate for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the demand for strategically functionalized aromatic building blocks is insatiable. 2-Bromo-3,6-difluorobenzaldehyde emerges as a molecule of significant interest, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures with high precision. Its structure, featuring an aldehyde group, a synthetically versatile bromine atom, and two fluorine atoms on a benzene ring, provides a powerful platform for generating novel chemical entities.
The aldehyde serves as a classical handle for a myriad of transformations, including reductive aminations, oxidations, and olefination reactions. The bromine atom is a prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine substituents are not mere spectators; they profoundly influence the molecule's electronic properties and, when incorporated into a final active pharmaceutical ingredient (API), can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and its utility in advanced research.[1][2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key physicochemical data for 2-Bromo-3,6-difluorobenzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 934987-26-5 | [4][5] |
| Molecular Formula | C₇H₃BrF₂O | [4][5][6] |
| Molecular Weight | 220.999 g/mol (often rounded to 221.00 g/mol ) | [4][5][6] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 224 °C | [4] |
| Density | 1.758 g/cm³ | [4] |
| Flash Point | 90 °C | [4] |
| Appearance | Solid | |
| InChIKey | PQXMBFZKKQNHBA-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C(C(=C1F)C=O)Br)F | [5] |
While specific spectra are proprietary to individual suppliers, the expected spectroscopic signatures are predictable:
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¹H NMR: A characteristic singlet for the aldehyde proton (δ ≈ 10.3 ppm) and complex multiplets in the aromatic region (δ ≈ 7.0-7.8 ppm) resulting from the coupling between the two aromatic protons and adjacent fluorine atoms.
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¹³C NMR: The aldehyde carbon would appear significantly downfield (δ ≈ 185-190 ppm). The aromatic carbons would show complex splitting patterns due to C-F coupling, with the carbons directly bonded to fluorine exhibiting large one-bond coupling constants (¹JCF).
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IR Spectroscopy: A strong C=O stretching vibration characteristic of an aromatic aldehyde would be prominent around 1700-1720 cm⁻¹. C-F stretching bands would appear in the 1100-1300 cm⁻¹ region.
Synthesis and Purification: A Regioselective Approach
The synthesis of 2-Bromo-3,6-difluorobenzaldehyde is not widely detailed in peer-reviewed literature; however, a plausible and efficient route can be designed based on established organometallic methodologies, specifically directed ortho-metalation. A protocol analogous to the synthesis of the related isomer, 3-bromo-2,6-difluorobenzaldehyde, provides a robust framework.[7]
The logical precursor is 1-bromo-2,5-difluorobenzene . The bromine atom is a poor directing group for electrophilic aromatic substitution, but the fluorine at position 2 is a powerful ortho-directing group for deprotonation (metalation). The fluorine at position 5 further acidifies the C6 proton, making it the most likely site for lithiation.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
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Reactor Setup: A multi-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The system is purged with dry nitrogen for 15 minutes.
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Initial Charge: Anhydrous tetrahydrofuran (THF, ~10 mL per mmol of substrate) is added to the flask via cannula, followed by 1-bromo-2,5-difluorobenzene (1.0 equivalent).
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Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, (1.05 equivalents, 2M solution in THF/heptane/ethylbenzene) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is then stirred at -78 °C for 1 hour.
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Causality Insight: LDA is the base of choice because its steric bulk prevents it from acting as a nucleophile and attacking the aromatic ring. The low temperature is critical to prevent decomposition of the aryllithium intermediate and unwanted side reactions. The ortho-directing ability of the fluorine at C2, enhanced by the acidity contribution from the C5 fluorine, ensures regioselective deprotonation at C6.
-
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is added dropwise to the aryllithium solution at -78 °C. The reaction is stirred for an additional 30 minutes at this temperature.
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Causality Insight: DMF serves as a formyl group (-CHO) equivalent. The highly nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF.
-
-
Quenching and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid. The mixture is allowed to warm to room temperature.
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Extraction: The aqueous layer is extracted three times with ethyl acetate or dichloromethane. The combined organic layers are washed sequentially with water and brine.
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Purification: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, e.g., 5% to 20% ethyl acetate) to yield 2-Bromo-3,6-difluorobenzaldehyde as a solid.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-3,6-difluorobenzaldehyde.
Chemical Reactivity and Synthetic Utility
The value of 2-Bromo-3,6-difluorobenzaldehyde lies in its predictable and versatile reactivity, allowing for sequential or orthogonal modifications at its key functional groups.
A. Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to numerous molecular classes:
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Oxidation: Can be readily oxidized to the corresponding 2-bromo-3,6-difluorobenzoic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This carboxylic acid is itself a valuable intermediate.
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Reduction: Selective reduction to (2-bromo-3,6-difluorophenyl)methanol is achievable with mild reducing agents such as sodium borohydride (NaBH₄).
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Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB) forms C-N bonds to yield substituted benzylamines.
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Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
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Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to various alkenes by reacting with phosphorus ylides.
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Conversion to Nitrile: The aldehyde can be converted to 2-bromo-3,6-difluorobenzonitrile in a two-step process or a one-pot reaction, for instance, with hydroxylamine followed by dehydration, or using reagents like [bis(acetoxy)iodo]benzene and ammonium acetate in water.[8]
B. Reactions at the Carbon-Bromine Bond
The C-Br bond is the primary locus for building molecular complexity through cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), to form biaryl compounds. This is one of the most powerful methods for C-C bond formation.
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Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to synthesize aryl alkynes, crucial scaffolds in many APIs and materials.
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Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted styrenes.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products, providing an alternative to classical methods that often require harsh conditions.
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Stille Coupling: Palladium-catalyzed reaction with organostannanes.
Trustworthiness Insight: For any cross-coupling reaction, success is contingent on a self-validating system. This involves meticulous exclusion of oxygen, use of anhydrous solvents, and careful selection of the palladium catalyst, ligand, and base. Small-scale test reactions are often performed to screen these parameters before committing to a larger scale, ensuring reproducibility and optimizing yield.
Synthetic Utility Mapdot
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- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-3,6-difluorobenzaldehyde | CAS#:934987-26-5 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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